Butyl Pyridin-2-yl Carbonate
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Overview
Description
Butyl Pyridin-2-yl Carbonate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a butyl group attached to the pyridin-2-yl moiety through a carbonate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl Pyridin-2-yl Carbonate typically involves the reaction of pyridin-2-yl alcohol with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired carbonate product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Butyl Pyridin-2-yl Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl carbonic acid derivatives.
Reduction: Reduction reactions can convert the carbonate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include pyridin-2-yl carbonic acid, pyridin-2-yl alcohol, and various substituted pyridin-2-yl carbonates .
Scientific Research Applications
Butyl Pyridin-2-yl Carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: The compound is studied for its potential as a protecting group for amines in peptide synthesis.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable carbamate bonds.
Industry: It is used in the production of polyurethane materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Butyl Pyridin-2-yl Carbonate involves the formation of stable carbamate bonds with nucleophiles. The carbonate group acts as an electrophile, facilitating the nucleophilic attack by amines or alcohols. This results in the formation of carbamate linkages, which are stable under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is similar in structure but contains additional cyano and methyl groups, which can affect its reactivity and applications.
tert-Butyl (pyridin-2-yl)phosphanyl carbonate: This compound contains a phosphanyl group, making it useful in different catalytic applications.
Uniqueness
Butyl Pyridin-2-yl Carbonate is unique due to its specific combination of the butyl group and pyridin-2-yl moiety, which provides distinct reactivity and stability. Its ability to form stable carbamate bonds makes it particularly valuable in synthetic chemistry and drug development .
Properties
CAS No. |
347367-40-2 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
butyl pyridin-2-yl carbonate |
InChI |
InChI=1S/C10H13NO3/c1-2-3-8-13-10(12)14-9-6-4-5-7-11-9/h4-7H,2-3,8H2,1H3 |
InChI Key |
KOWLZAZNICZNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1=CC=CC=N1 |
Origin of Product |
United States |
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